N,N-dimethylnaphthalene-2-sulfonamide
Description
N,N-Dimethylnaphthalene-2-sulfonamide (CAS 63296-70-8) is a sulfonamide derivative featuring a naphthalene ring substituted at the 2-position with a dimethylated sulfonamide group (-SO₂N(CH₃)₂). This compound is structurally characterized by its planar naphthalene core and electron-withdrawing sulfonamide moiety, which influence its physicochemical properties and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
CAS No. |
63296-70-8 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N,N-dimethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
CLDXNGNTFGIVFL-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Other CAS No. |
63296-70-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and properties of N,N-dimethylnaphthalene-2-sulfonamide and related compounds:
Physicochemical Properties
- Solubility and Lipophilicity: The dimethyl group in this compound increases lipophilicity compared to monosubstituted analogs like 6-Amino-N-methylnaphthalene-2-sulfonamide, which has a polar -NH₂ group enhancing aqueous solubility .
- Spectroscopic Characteristics: ¹H NMR: this compound exhibits aromatic protons at δ 7.1–8.9 ppm, with -N(CH₃)₂ resonances near δ 2.8–3.2 ppm. In contrast, the 6-amino derivative shows additional -NH₂ signals at δ 5.5–6.0 ppm . IR: Sulfonamide S=O stretches appear at ~1148–1384 cm⁻¹, consistent across derivatives .
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